molecular formula C15H12BrN3O2S B2800026 N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-60-9

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2800026
CAS No.: 896341-60-9
M. Wt: 378.24
InChI Key: KDIFSWMHPAGXRJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H12BrN3O2S and its molecular weight is 378.24. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Applications

Heterocyclic compounds, particularly those containing thiazole and pyrimidine rings, are of great significance in organic chemistry and have a wide range of biological and medicinal applications. The versatility of these compounds is evident in their use as core structures for the development of optical sensors and their role in various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes in the synthesis of optical sensors. These compounds have been employed in the synthesis of luminescent materials, highlighting their potential in the development of optoelectronic materials such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. Furthermore, the incorporation of pyrimidine and thiazole scaffolds into π-extended conjugated systems has proven valuable in creating novel materials with enhanced electroluminescent properties and thermal activation capabilities for fluorescence emission (Jindal & Kaur, 2021); (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Catalytic and Synthetic Applications

The pyranopyrimidine core, in particular, has been recognized for its broad synthetic applications and bioavailability, making it a key precursor in the medicinal and pharmaceutical industries. Research has focused on the synthesis of substituted pyranopyrimidine derivatives using various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These studies emphasize the applicability of these compounds in the development of lead molecules, underscoring their significance in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the structural diversity and pharmacological potentials of thiazolo[3,2-a]pyrimidine derivatives have been extensively explored. These compounds have been investigated for their central nervous system (CNS) activity, providing a foundation for the synthesis of new CNS acting drugs. Their potential for treating various CNS disorders, coupled with the ability to undergo keto-enol tautomerism, presents a promising avenue for drug development. Additionally, the exploration of their synthetic pathways and biological activities offers valuable insights for medicinal chemists aiming to exploit this scaffold in potential drug candidates (Saganuwan, 2017).

Mechanism of Action

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-5-10(3-4-12(8)16)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIFSWMHPAGXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.